GGTI-2154

Catalog No.
S548379
CAS No.
251577-10-3
M.F
C24H28N4O3
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GGTI-2154

CAS Number

251577-10-3

Product Name

GGTI-2154

IUPAC Name

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t22-/m0/s1

InChI Key

GAJLKAVQYXFCRU-QFIPXVFZSA-N

SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GGTI2154; GGTI 2154; GGTI-2154.

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O

Description

The exact mass of the compound Unii-33BP5968EC is 420.21614 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GGTI-2154 is a potent inhibitor of geranylgeranyltransferase type I, an enzyme critical for the post-translational modification of proteins involved in various signaling pathways, particularly those related to cancer progression. This compound specifically inhibits the addition of geranylgeranyl groups to proteins, which is essential for their membrane localization and function. By disrupting these modifications, GGTI-2154 effectively alters the activity of several small G-proteins, including Rho, Rap1, and Rac, which play significant roles in cell proliferation and survival .

The primary chemical reaction involving GGTI-2154 is its interaction with geranylgeranyltransferase type I. The compound competes with geranylgeranyl diphosphate for binding to the enzyme, thereby inhibiting the transfer of geranylgeranyl groups to target proteins. This inhibition can lead to altered protein localization and function, ultimately resulting in cellular effects such as apoptosis and differentiation in cancer cells . The compound has been shown to induce cell cycle arrest at the G1 phase and suppress the growth of various human cancer cell lines .

GGTI-2154 exhibits significant biological activity as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells and promote tumor regression in vivo. For instance, in models involving breast cancer and other malignancies, GGTI-2154 has been shown to inhibit oncogenic signaling pathways by preventing the membrane association of key proteins like H-Ras and RhoA . Additionally, it has been reported to suppress activated forms of phospho-Erk1/2 and phospho-Akt, which are critical mediators of cell survival and proliferation .

The synthesis of GGTI-2154 typically involves multi-step organic reactions that include the formation of a core scaffold derived from either tetrahydropyridine or dihydropyrrole structures. The synthetic pathway often begins with readily available starting materials that undergo various transformations such as cyclization, functional group modifications, and purification processes to yield the final product . Specific details about the synthetic route can vary based on the desired purity and yield.

GGTI-2154 has potential applications primarily in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its effectiveness against various cancer types—including breast cancer, leukemia, and pancreatic cancer—makes it a candidate for further clinical evaluation. Additionally, it serves as a valuable tool for studying the role of geranylgeranylation in cellular processes and disease mechanisms .

GGTI-2154 belongs to a class of compounds known as geranylgeranyltransferase inhibitors. Other notable compounds in this category include:

Compound NameDescriptionUnique Features
GGTI-298Another inhibitor targeting geranylgeranyltransferase type IExhibits different binding affinities compared to GGTI-2154
FTI-2148A farnesyltransferase inhibitorPrimarily affects farnesylated proteins rather than geranylgeranylated ones
GGTI-2166Similar mechanism as GGTI-2154 but with structural variationsMay have differing effects on specific signaling pathways

GGTI-2154 is unique due to its selective inhibition profile that specifically targets geranylgeranylation without cross-inhibiting farnesylation processes. This specificity allows for more precise therapeutic applications in targeting oncogenic signaling pathways while minimizing off-target effects associated with broader inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Exact Mass

420.21614

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Sun J, Ohkanda J, Coppola D, Yin H, Kothare M, Busciglio B, Hamilton AD, Sebti SM. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice. Cancer Res. 2003 Dec 15;63(24):8922-9. PubMed PMID: 14695209.

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